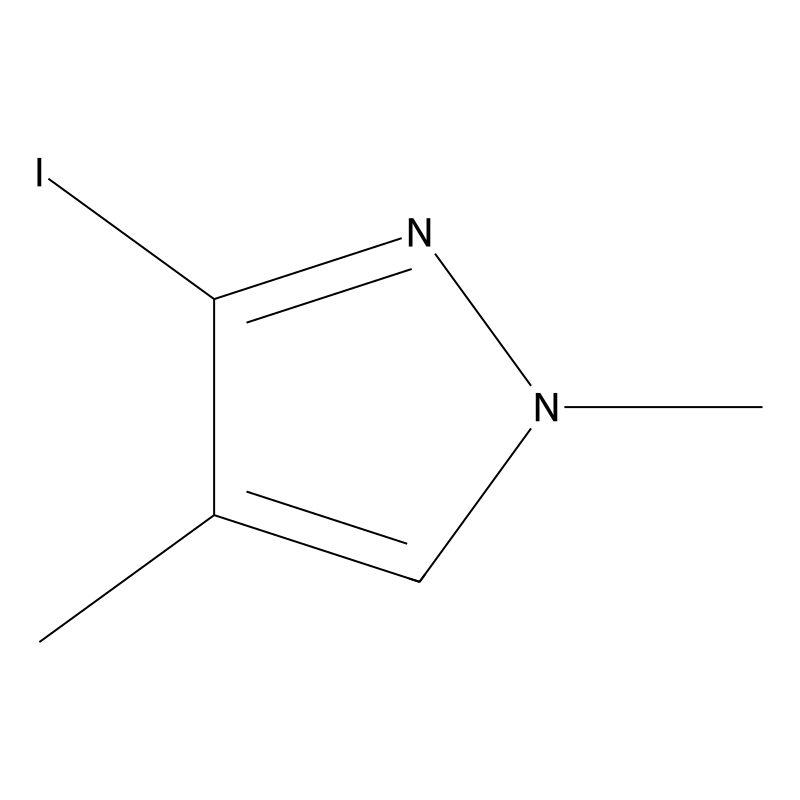3-Iodo-1,4-dimethyl-1H-pyrazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Potential Precursor for Medicinal Chemistry
The presence of the iodine atom and the dimethyl group on the pyrazole ring make 3-Iodo-1,4-dimethyl-1H-pyrazole an attractive candidate as a starting material for the synthesis of novel bioactive molecules. The iodine group can be readily substituted with other functional groups, allowing for the creation of diverse chemical libraries for drug discovery. Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties [].
Building Block for Complex Molecules
The pyrazole ring is a common scaffold found in many biologically active molecules. 3-Iodo-1,4-dimethyl-1H-pyrazole could potentially serve as a building block for the synthesis of more complex pyrazole-based compounds with desired properties. The presence of the reactive iodine group allows for further functionalization through cross-coupling reactions [].
3-Iodo-1,4-dimethyl-1H-pyrazole is a heterocyclic organic compound with the molecular formula C₅H₇IN₂. It features a pyrazole ring substituted with iodine and two methyl groups at the 1 and 4 positions. This compound is notable for its structural characteristics, which influence its reactivity and biological activity. Its molecular weight is approximately 222.03 g/mol, and it is typically stored in dark conditions to prevent degradation .
- Suzuki−Miyaura Cross-Coupling: This reaction utilizes the compound as a precursor to form biaryl compounds.
- Mizoroki−Heck Reaction: Here, it acts as a catalyst for coupling reactions involving alkenes and aryl halides.
Additionally, the compound can undergo electrophilic aromatic substitution due to the presence of the iodine atom, which can be replaced or modified under specific conditions .
Research indicates that 3-Iodo-1,4-dimethyl-1H-pyrazole exhibits significant biological activities, including:
- Antioxidant Properties: The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Antimicrobial Activity: Studies suggest that it possesses antimicrobial properties that could be beneficial in developing new therapeutic agents .
Several methods have been developed for synthesizing 3-Iodo-1,4-dimethyl-1H-pyrazole:
- Iodination of Pyrazole Derivatives: The iodination process involves treating pyrazole with iodine or iodide sources under controlled conditions to introduce the iodine atom at the 3-position.
- Electrosynthesis: This method employs galvanostatic electrolysis in aqueous solutions to achieve selective iodination of pyrazole precursors .
- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques allows for the incorporation of various substituents into the pyrazole framework, enhancing its versatility .
The applications of 3-Iodo-1,4-dimethyl-1H-pyrazole are diverse and include:
- Pharmaceutical Development: Its biological properties make it a candidate for developing new drugs targeting oxidative stress-related diseases and infections.
- Material Science: The compound's unique structure allows it to be used in synthesizing novel materials with specific electronic properties.
- Catalysis: It serves as a catalyst in various organic synthesis reactions, highlighting its utility in synthetic chemistry .
Interaction studies involving 3-Iodo-1,4-dimethyl-1H-pyrazole have focused on its reactivity with other chemical species. For example:
- Complex Formation: Research has shown that this compound can form stable complexes with transition metals, enhancing its catalytic efficiency.
- Biological Interactions: Studies have explored how this compound interacts with biological targets at the molecular level, contributing to its antimicrobial and antioxidant effects .
Several compounds share structural similarities with 3-Iodo-1,4-dimethyl-1H-pyrazole. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Methyl-1H-pyrazole | C₄H₆N₂ | Lacks iodine; primarily studied for its basicity. |
| 4-Iodo-1H-pyrazole | C₄H₄IN₂ | Iodine at the 4-position alters reactivity. |
| 3,4-Dimethyl-1H-pyrazole | C₅H₈N₂ | Contains two methyl groups but no iodine. |
| 5-Iodo-1H-pyrazole | C₄H₄IN₂ | Iodine at the 5-position affects stability. |
The presence of iodine at the 3-position in 3-Iodo-1,4-dimethyl-1H-pyrazole significantly enhances its reactivity compared to other pyrazoles, making it particularly valuable in synthetic applications and biological studies .








